Technical Whitepaper: Physicochemical Profiling and Application Protocols for Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS 1177362-48-9)
Technical Whitepaper: Physicochemical Profiling and Application Protocols for Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS 1177362-48-9)
An in-depth technical guide on the physicochemical properties, structural mechanics, and application protocols for Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride.
Executive Summary
Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (CAS 1177362-48-9) is a highly specialized heterocyclic building block extensively utilized in medicinal chemistry and drug development[1]. As a bioisostere for indole-2-carboxylic acid and benzofuran-2-carboxylic acid, the furo[3,2-b]pyridine core introduces a basic nitrogen that dramatically alters the physicochemical properties of the resulting pharmacophore. This structural modification frequently improves aqueous solubility and modulates target binding affinity in lead compounds. This whitepaper provides a rigorous analysis of its physical properties, structural mechanics, and validated experimental handling protocols.
Physicochemical Profiling & Data Presentation
Understanding the baseline physical properties of CAS 1177362-48-9 is critical for optimizing reaction conditions, purification workflows, and storage. The hydrochloride salt form is specifically engineered to overcome the poor aqueous solubility typically associated with rigid, planar heteroaromatics.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride |
| CAS Registry Number | 1177362-48-9[1] |
| Free Base CAS Number | 112372-14-2[1] |
| Molecular Formula (Salt) | C8H6ClNO3 |
| Molecular Weight (Salt) | 199.59 g/mol |
| Molecular Weight (Free Base) | 163.13 g/mol [2] |
| Melting Point | >300 °C[2] |
| Appearance | Solid powder[2] |
| Storage Conditions | 2-8 °C, sealed in a dry environment[1] |
| GHS Hazard Statements | H315, H319, H335 (Skin/Eye/Respiratory Irritant)[1] |
Causality of Physical Properties: The exceptionally high melting point (>300 °C) is a direct consequence of the strong intermolecular forces present in the crystal lattice[2]. The combination of the ionic hydrochloride bond, robust hydrogen bonding from the carboxylic acid moiety, and extensive π−π stacking of the planar bicyclic system results in a highly stable solid state. Storage at 2-8 °C under desiccated conditions is mandated because hydrochloride salts of basic heterocycles are often hygroscopic; ambient moisture can lead to caking and hydrolysis-induced degradation over extended periods[1].
Structural & Mechanistic Insights
The furo[3,2-b]pyridine system consists of a furan ring fused to a pyridine ring. The placement of the nitrogen atom at the 4-position (relative to the furan oxygen) exerts a strong electron-withdrawing effect via induction and resonance.
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Acidity/Basicity (pKa): The pyridine nitrogen is protonated in the HCl salt form, ensuring high polarity and stability. When utilized in organic synthesis, a tertiary amine base (e.g., DIPEA or TEA) must be added in stoichiometric excess to liberate the free base and allow the carboxylate to participate in activation steps.
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Reactivity: The carboxylic acid at the 2-position is highly activated toward coupling reagents but is also susceptible to decarboxylation if subjected to extreme thermal stress in strongly basic or acidic aqueous media. The HCl salt mitigates this risk during storage.
Figure 1: Physicochemical stability logic and handling pathways for the HCl salt.
Experimental Workflows & Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and a quality control checkpoint.
Protocol 1: Standardized Amide Coupling (HATU-Mediated)
Because CAS 1177362-48-9 is an HCl salt, standard amide coupling requires careful stoichiometric adjustment of the base to neutralize the hydrochloride equivalent before activation.
Step-by-Step Methodology:
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Preparation: Suspend Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride (1.0 eq, 199.6 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere.
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Causality: DMF is required to dissolve the highly polar intermediates. The inert atmosphere prevents moisture from hydrolyzing the highly reactive active ester intermediate.
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Neutralization & Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir for 5 minutes at 0 °C. Add HATU (1.2 eq, 1.2 mmol) portion-wise.
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Causality: 1.0 eq of DIPEA neutralizes the HCl salt, liberating the free pyridine base. The remaining 2.0 eq act as the catalytic base for the HATU activation. Cooling to 0 °C prevents thermal degradation of the active ester.
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Self-Validation Checkpoint 1 (LC-MS): Quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS to confirm the disappearance of the starting mass (m/z 164 for free base [M+H]+) and the formation of the active ester intermediate.
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Coupling: Add the target primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Workup & Purification: Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 15 mL), water (15 mL), and brine (15 mL).
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Causality: The basic wash removes unreacted carboxylic acid and the acidic byproducts of HATU (HOAt). The water wash removes residual DMF.
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Self-Validation Checkpoint 2 (NMR): Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and analyze the crude solid via 1H NMR. The disappearance of the broad carboxylic acid proton (>12 ppm) and the appearance of the amide proton (typically 7-9 ppm) confirm successful coupling.
Figure 2: Workflow for HATU-mediated amide coupling using the HCl salt.
Protocol 2: Analytical Validation & Purity Assessment
To verify the integrity of stored batches of CAS 1177362-48-9[1], rigorous analytical validation is required prior to use in sensitive biological assays.
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Sample Preparation: Dissolve 1 mg of the compound in 0.5 mL of DMSO-d6.
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Causality: DMSO-d6 is chosen over CDCl3 due to the high polarity and >300 °C melting point of the HCl salt[2], which renders it completely insoluble in non-polar halogenated solvents.
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1H NMR Acquisition: Acquire a standard 1H NMR spectrum.
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Expected Resonances: Look for the characteristic furan C3-H singlet and the coupled pyridine protons (C5-H, C6-H, C7-H). The presence of a broad exchangeable peak downfield corresponds to the carboxylic acid and the protonated pyridinium nitrogen.
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References
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ChemBuyersGuide - Fluorochem UK (Page 313) @ ChemBuyersGuide.com, Inc. (Molecular Weight & Formula Data). URL:[Link]
